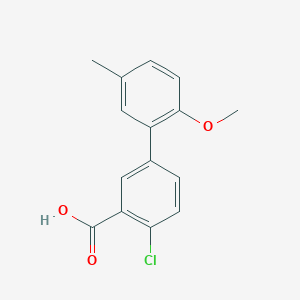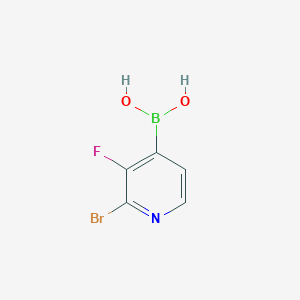
2-Chloro-5-propionylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-propionylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a propionyl group
Aplicaciones Científicas De Investigación
2-Chloro-5-propionylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is employed in the development of boron-containing drugs and probes for biological studies.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Chloro-5-propionylphenylboronic acid are not mentioned in the search results, boronic acids are of significant interest in various fields, including medicinal chemistry, due to their ability to form reversible covalent bonds with various biological targets . This suggests potential future directions in the exploration of new therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-propionylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-bromophenylpropionate.
Borylation Reaction: The borylation of 2-chloro-5-bromophenylpropionate is carried out using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(PPh3)4.
Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-propionylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, bis(pinacolato)diboron, THF or DMF, base (e.g., K2CO3), inert atmosphere.
Oxidation: Hydrogen peroxide, sodium perborate, aqueous or organic solvents.
Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-propionylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues containing hydroxyl groups.
Drug Delivery: It can be used to deliver drugs to specific targets by forming reversible complexes with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and propionyl substituents, making it less reactive in certain applications.
2-Chlorophenylboronic Acid: Similar structure but lacks the propionyl group, affecting its reactivity and applications.
5-Propionylphenylboronic Acid: Lacks the chlorine substituent, which influences its chemical behavior.
Uniqueness
2-Chloro-5-propionylphenylboronic acid is unique due to the presence of both chlorine and propionyl groups on the phenyl ring. This combination enhances its reactivity and allows for diverse applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
IUPAC Name |
(2-chloro-5-propanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO3/c1-2-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRIUDOPHSDOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)CC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)










